N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide
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Overview
Description
N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a hexadecyl chain through a butanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide typically involves multiple steps. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be reacted with hexadecylbutanediamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Scientific Research Applications
N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in the study of cell membrane interactions and as a potential drug candidate.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hexadecyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s biological activity and its ability to modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: This compound has a similar structure but with different chain lengths and functional groups.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is used as a carboxyl activating agent in peptide synthesis.
3,3’-Iminobis(N,N-dimethylpropylamine): This compound is used in various industrial applications and has similar functional groups.
Uniqueness
N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide is unique due to its specific combination of functional groups and chain lengths, which confer distinct chemical and biological properties. Its ability to interact with both hydrophilic and hydrophobic environments makes it versatile for various applications.
Properties
CAS No. |
62417-32-7 |
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Molecular Formula |
C25H51N3O2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N-hexadecylbutanediamide |
InChI |
InChI=1S/C25H51N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24(29)19-20-25(30)27-22-18-23-28(2)3/h4-23H2,1-3H3,(H,26,29)(H,27,30) |
InChI Key |
BZZQWSCJQFHWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C |
Origin of Product |
United States |
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